molecular formula C30H24O9 B10870860 Benzene-1,3,5-triyl tris(3-methoxybenzoate)

Benzene-1,3,5-triyl tris(3-methoxybenzoate)

Cat. No.: B10870860
M. Wt: 528.5 g/mol
InChI Key: SNWFFHABOKXHJD-UHFFFAOYSA-N
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Description

3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is a complex organic compound with the molecular formula C34H32O6. This compound is characterized by the presence of multiple methoxybenzoate groups attached to a central phenyl ring. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE typically involves the esterification of 3-methoxybenzoic acid with a phenolic compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxybenzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated methoxybenzoate derivatives.

Scientific Research Applications

3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE
  • 2-CHLORO-4-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE

Uniqueness

3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C30H24O9

Molecular Weight

528.5 g/mol

IUPAC Name

[3,5-bis[(3-methoxybenzoyl)oxy]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C30H24O9/c1-34-22-10-4-7-19(13-22)28(31)37-25-16-26(38-29(32)20-8-5-11-23(14-20)35-2)18-27(17-25)39-30(33)21-9-6-12-24(15-21)36-3/h4-18H,1-3H3

InChI Key

SNWFFHABOKXHJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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